![molecular formula C17H17ClN6O2 B2363263 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide CAS No. 2320686-66-4](/img/structure/B2363263.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-chloro-2-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of heterocyclic compound . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This compound has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it involves the fusion of multiple rings including a triazole ring and a thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C15H13F3N10, an average mass of 390.326 Da, and a monoisotopic mass of 390.127686 Da .Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the synthesis and detailed structural characterization of triazolo pyridazine derivatives, showcasing their considerable biological properties like anti-tumor and anti-inflammatory activities. Studies involve comprehensive methods including NMR, IR, mass spectral studies, and single crystal X-ray diffraction for confirming the structures of synthesized compounds. Density functional theory (DFT) calculations complement these experimental approaches, offering insights into the electronic structures and intermolecular interactions of these compounds (Sallam et al., 2021), (Sallam et al., 2021).
Antioxidant and Antimicrobial Activities
Several studies focus on the synthesis of new derivatives bearing the triazolo[1,2,4] backbone and evaluating their antioxidant and antimicrobial activities. For instance, compounds have been synthesized and assessed through DPPH and FRAP assays, revealing significant antioxidant abilities comparable to or higher than standard substances like ascorbic acid and BHT (Shakir et al., 2017). Similarly, the antimicrobial potential of newly synthesized compounds against a variety of microbial strains highlights the therapeutic potential of such structures in treating bacterial and fungal infections (Desai et al., 2013), (Kumara et al., 2013).
Potential in Drug Development
The structural motif of [1,2,4]triazolo[4,3-b]pyridazine is integral to the development of compounds with potential therapeutic applications, including anticancer and antiasthmatic agents. Research into these compounds has led to the discovery of candidates with promising biological activities, such as inhibiting tumor cell growth and mediator release inhibition, which are crucial steps in the development of new therapies for chronic conditions like cancer and asthma (Mamta et al., 2019), (Medwid et al., 1990).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazole-fused pyrazines and pyridazines, have been reported to inhibit the c-met protein kinase . This protein plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Similar compounds have been reported to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Inhibition of c-met can affect multiple signaling pathways, including the pi3k/akt/mtor, ras/mapk, and jak/stat pathways . These pathways are involved in cell proliferation, survival, and migration .
Pharmacokinetics
These factors are crucial for the compound’s efficacy and safety .
Result of Action
Inhibition of c-met can lead to decreased cell proliferation, survival, and migration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and interaction with its target . .
properties
IUPAC Name |
5-chloro-2-methoxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-22(17(25)13-7-11(18)3-4-14(13)26-2)12-8-23(9-12)16-6-5-15-20-19-10-24(15)21-16/h3-7,10,12H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVXENDCKVJNCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=C(C=CC(=C4)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

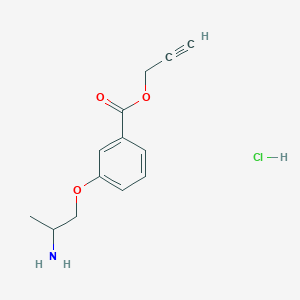
![5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one](/img/structure/B2363182.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2363184.png)
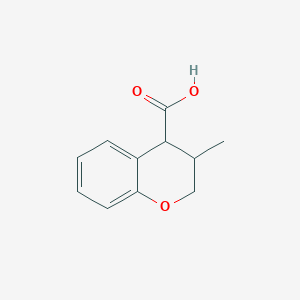
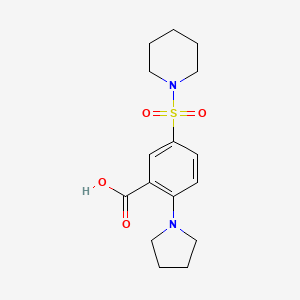
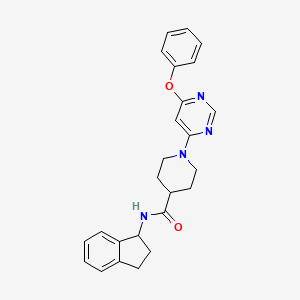
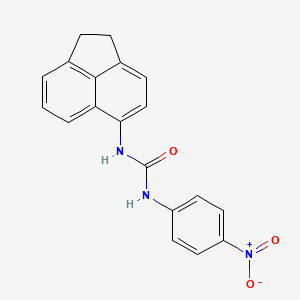

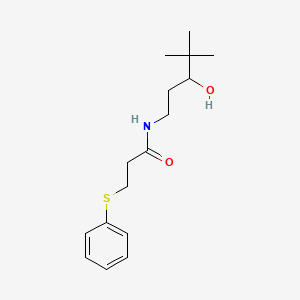

![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)
![2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2363200.png)
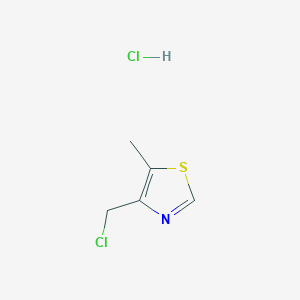
![4-(3-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2363203.png)